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Compound of Interest

Compound Name: Gelsevirine

Cat. No.: B10830514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Gelsevirine, a complex indole alkaloid isolated from plants of the Gelsemium genus, has

garnered significant interest in the scientific community for its diverse pharmacological

activities. This technical guide provides a comprehensive overview of the chemical structure

and properties of Gelsevirine, intended for researchers, scientists, and professionals in drug

development. The document details its chemical identifiers, physicochemical properties, and

experimental protocols for its isolation and analysis. Furthermore, it elucidates the key signaling

pathways modulated by Gelsevirine, including its well-documented role as a STING inhibitor,

its interaction with glycine receptors, and its influence on the JAK2-STAT3 pathway. This guide

aims to serve as a foundational resource for future research and development of Gelsevirine-

based therapeutics.

Chemical Structure and Identification
Gelsevirine is a structurally intricate oxindole alkaloid. Its chemical identity is defined by the

following identifiers:
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Identifier Value Citation

IUPAC Name

(1'R,5S,6S,7S,8S)-2-ethenyl-

1'-methoxy-4-methylspiro[9-

oxa-4-

azatetracyclo[6.3.1.02,6.05,11]

dodecane-7,3'-indole]-2'-one

[1]

SMILES String

CN1CC2([C@@H]3C[C@H]4[

C@]5([C@H]2[C@H]1C3CO4)

C6=CC=CC=C6N(C5=O)OC)C

=C

[1]

InChI Key
SSSCMFCWHWCCEH-

LGUFPRDESA-N

Molecular Formula C21H24N2O3 [2]

Molecular Weight 352.4 g/mol [2]

CAS Number 38990-03-3

Physicochemical Properties
The physicochemical properties of Gelsevirine are crucial for its handling, formulation, and

pharmacokinetic profiling. The available data is summarized below.
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Property Value Citation

Physical Description Solid powder [2]

Melting Point Not available

Boiling Point 130-150°C (at 0.0001 Torr) [3]

Solubility

Sparingly soluble in methanol

(1-10 mg/ml). Soluble in

chloroform, dichloromethane,

ethyl acetate, DMSO, and

acetone.

[2]

pKa (Predicted) 8.85 ± 0.40 [3]

Octanol-Water Partition

Coefficient (LogP)
Not available

Stability
Stable for ≥ 4 years when

stored at -20°C.

Experimental Protocols
Isolation and Purification from Gelsemium elegans
Gelsevirine is naturally found in plants of the Gelsemium genus, particularly Gelsemium

elegans. Effective isolation and purification are critical for obtaining high-purity material for

research.

A successful method for the preparative separation of Gelsevirine from a crude extract of G.

elegans utilizes pH-zone-refining CCC.

Two-Phase Solvent System: Methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4, v/v/v).

Stationary Phase: The upper organic phase, to which triethylamine (20 mM) is added as a

retainer.

Mobile Phase: The lower aqueous phase, to which hydrochloric acid (10 mM) is added as an

eluter.
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Yield and Purity: From 1.5 g of crude extract, this method can yield 195 mg of gelsevirine
with a purity of 96.7% as determined by HPLC.

HSCCC provides an alternative one-step separation method.

Two-Phase Solvent System: Chloroform/methanol/0.1 mol/L hydrochloric acid (4:4:2, v/v/v).

Yield and Purity: From 300 mg of crude extract, 21.2 mg of gelsevirine can be obtained with

a purity of 98.6% as determined by HPLC.

Chemical Synthesis
The first total synthesis of (±)-gelsevirine has been accomplished, laying the groundwork for

the synthesis of related Gelsemium alkaloids.[2] The key strategic element of this synthesis

was a novel photo-induced thiyl-radical catalyzed (3+2) cycloaddition.[2] A detailed, step-by-

step protocol for the total synthesis is not yet widely available in the public domain.

Analytical Methods
The identity and purity of isolated or synthesized Gelsevirine are confirmed using a

combination of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of

Gelsevirine samples.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to

confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H NMR and 13C NMR are used to

elucidate and confirm the chemical structure.

Signaling Pathways and Biological Activities
Gelsevirine exerts its biological effects through the modulation of several key signaling

pathways.

Inhibition of the STING Signaling Pathway
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Gelsevirine is a potent and specific inhibitor of the Stimulator of Interferon Genes (STING)

signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA.

The inhibitory mechanism involves two distinct actions:

Competitive Binding and Inhibition of Dimerization: Gelsevirine competitively binds to the

cyclic dinucleotide (CDN)-binding pocket of STING. This binding locks STING in an inactive

conformation and prevents its dimerization, a critical step for downstream signaling

activation.

Promotion of Ubiquitination and Degradation: Gelsevirine promotes the K48-linked

ubiquitination of STING. This process, potentially mediated by the E3 ubiquitin ligase

TRIM21, targets STING for proteasomal degradation, thereby reducing its availability to

participate in the signaling cascade.

The inhibition of the STING pathway by Gelsevirine leads to the downregulation of

downstream signaling components, including the phosphorylation of TBK1, IRF3, and p65,

ultimately reducing the production of type I interferons and other pro-inflammatory cytokines.

This anti-inflammatory effect has been demonstrated to be beneficial in models of sepsis and

osteoarthritis.
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Gelsevirine's dual-mechanism inhibition of the STING signaling pathway.

Modulation of Glycine Receptors
Gelsevirine, along with other Gelsemium alkaloids like gelsemine and koumine, has been

shown to modulate the function of glycine receptors (GlyRs), which are inhibitory

neurotransmitter-gated ion channels in the central nervous system. Specifically, gelsevirine
inhibits GlyRs composed of α1 subunits. This interaction with GlyRs may contribute to the

anxiolytic and analgesic properties reported for some Gelsemium alkaloids.

Influence on the JAK2-STAT3 Signaling Pathway
Recent studies have indicated that Gelsevirine can exert anti-inflammatory effects in microglia

by directly inhibiting the Janus kinase 2 (JAK2)-Signal Transducer and Activator of

Transcription 3 (STAT3) signaling pathway. Molecular docking studies suggest a potential

inhibitory interaction of Gelsevirine with JAK2. By down-regulating the phosphorylation of

JAK2 and subsequently STAT3, Gelsevirine can reduce the expression of inflammatory

mediators in the brain, suggesting a neuroprotective role in conditions like ischemic stroke.
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Inhibition of the JAK2-STAT3 pathway in microglia by Gelsevirine.

Conclusion
Gelsevirine is a promising natural product with a complex chemical structure and multifaceted

biological activities. Its ability to potently and specifically inhibit the STING signaling pathway,

modulate glycine receptors, and influence the JAK2-STAT3 pathway highlights its therapeutic

potential, particularly in inflammatory and neurological disorders. This technical guide provides

a consolidated resource of its chemical and physical properties, along with established

experimental protocols, to facilitate further research and development. Future studies should
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focus on elucidating a detailed total synthesis route to ensure a sustainable supply for

preclinical and clinical investigations, as well as further exploring its pharmacokinetic and

toxicological profiles to fully assess its therapeutic window.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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